Cas no 1807068-95-6 (3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine)

3-クロロ-4-(ジフルオロメチル)-5-メチル-2-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、その特異的な分子構造が特徴です。3位の塩素原子、4位のジフルオロメチル基、2位のトリフルオロメチル基、および5位のメチル基という多置換パターンにより、優れた電子特性と立体効果を有しています。この化合物は農薬や医薬品中間体としての応用が期待され、特にフッ素原子の導入により生体膜透過性や代謝安定性の向上が可能です。複数のハロゲン置換基を有するため、分子の極性や反応性を精密に制御できる点が合成化学上有利です。

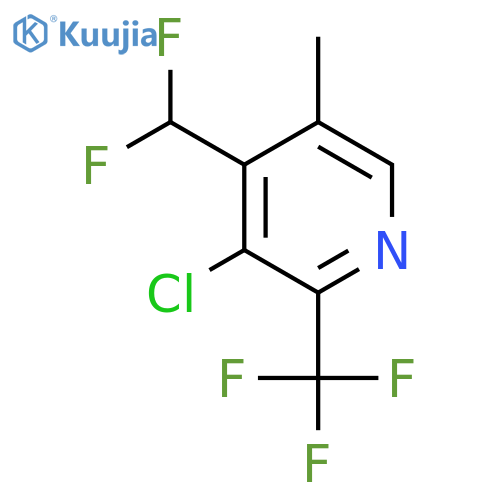

1807068-95-6 structure

商品名:3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine

CAS番号:1807068-95-6

MF:C8H5ClF5N

メガワット:245.577018499374

CID:4868007

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H5ClF5N/c1-3-2-15-6(8(12,13)14)5(9)4(3)7(10)11/h2,7H,1H3

- InChIKey: VHBMAGMYOHRUEF-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(F)(F)F)=NC=C(C)C=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 220

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 12.9

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029051932-1g |

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine |

1807068-95-6 | 97% | 1g |

$3,009.80 | 2022-03-31 | |

| Alichem | A029051932-500mg |

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine |

1807068-95-6 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029051932-250mg |

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine |

1807068-95-6 | 97% | 250mg |

$988.80 | 2022-03-31 |

3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine 関連文献

-

1. Book reviews

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

1807068-95-6 (3-Chloro-4-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬